molecular formula C7H14O5 B099971 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid CAS No. 16024-58-1

2-[2-(2-Methoxyethoxy)ethoxy]acetic acid

Cat. No. B099971
CAS RN: 16024-58-1
M. Wt: 178.18 g/mol
InChI Key: YHBWXWLDOKIVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739350

Procedure details

A 0.5 g quantity of platinum oxide is hydrogenated in 60 ml of water at 25° C. and atmospheric pressure until the uptake of hydrogen ceases. To the resultant mixture is added a mixture of 0.6 g (7.14 mmoles) of sodium bicarbonate and 1.0 g (6.1 mmoles) of triethylene glycol monomethyl ether dissolved in 20 mL of water. Air is bubbled through the above mixture for 4 hr following the consumption of staging material by TLC. The reaction is then filtered though Celite and the Celite washed with water. The combined washes are treated with 7.2 mL (7.2 mmoles) of 1N hydrochloric acid and the resultant solution freeze-dried. The residue is washed with acetone and filtered. The filtrate is evaporated to dryness under vacuum. The residual oil is chromatographed over 100 g of CC-4 silica gel eluted with (50-50)acetone-methylene chloride, collecting 20 mL fractions. Concentration of fractions 11-16 gives 0.92 g of the desired 3,6,9-trioxadecanoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
7.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H][H].[C:3](=[O:6])(O)[O-:4].[Na+].[CH3:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16]CO.Cl>O.[Pt]=O>[C:3]([OH:4])(=[O:6])[CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
COCCOCCOCCO
Step Four
Name
Quantity
7.2 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Air is bubbled through the above mixture for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the consumption of staging material by TLC
FILTRATION
Type
FILTRATION
Details
The reaction is then filtered though Celite
WASH
Type
WASH
Details
the Celite washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant solution freeze-dried
WASH
Type
WASH
Details
The residue is washed with acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residual oil is chromatographed over 100 g of CC-4 silica gel
WASH
Type
WASH
Details
eluted with (50-50)acetone-methylene chloride
CUSTOM
Type
CUSTOM
Details
collecting 20 mL fractions

Outcomes

Product
Name
Type
product
Smiles
C(COCCOCCOC)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.